Hexyl Acrylate: A Comprehensive Technical Guide
Hexyl Acrylate: A Comprehensive Technical Guide
An In-depth Technical Guide to Hexyl Acrylate for Researchers and Scientists
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hexyl acrylate is an organic compound and a key monomer in the synthesis of a wide range of polymers and copolymers. It is the ester of acrylic acid and n-hexanol, presenting as a colorless to pale yellow liquid with a characteristic fruity odor.[1] Its versatility allows for its use in various industrial applications, including the manufacturing of adhesives, coatings, and textiles, and as a chemical intermediate.[1] This guide provides a detailed overview of the chemical and physical properties of hexyl acrylate, comprehensive experimental protocols for its synthesis and analysis, and essential safety information tailored for a technical audience.
Core Chemical and Physical Properties
A thorough understanding of the chemical and physical properties of hexyl acrylate is fundamental for its effective application in research and development. The following tables summarize these key characteristics.
General and Chemical Properties
| Property | Value |
| IUPAC Name | hexyl prop-2-enoate[2] |
| Synonyms | Acrylic acid, hexyl ester; n-Hexyl acrylate[1] |
| CAS Number | 2499-95-8[2] |
| Molecular Formula | C₉H₁₆O₂ |
| Molecular Weight | 156.22 g/mol |
| Appearance | Colorless to pale yellow liquid |
| Odor | Characteristic fruity odor |
Physical and Thermochemical Properties
| Property | Value | Standard Experimental Method |
| Density | 0.888 g/mL at 25 °C | ASTM D4052, ASTM D1475 |
| Boiling Point | 188 °C | ASTM D1078 |
| Melting Point | -45 °C | - |
| Flash Point | 68 °C (closed cup) | - |
| Solubility in Water | 0.04 g/100 mL (very poor) | - |
| Refractive Index (n20/D) | 1.428 | ASTM D1218, ASTM D1747 |
| Viscosity | Data not readily available | ASTM D445 |
| Vapor Pressure | 1.3 hPa at 20 °C | - |
| Vapor Density (air = 1) | 5.4 | - |
Detailed Experimental Protocols
Synthesis of Hexyl Acrylate via Fischer Esterification
This protocol details the laboratory-scale synthesis of hexyl acrylate through the acid-catalyzed esterification of acrylic acid with n-hexanol. The use of a Dean-Stark apparatus facilitates the removal of water, driving the reaction equilibrium towards the product.
Materials:
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Acrylic acid
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n-Hexanol
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p-Toluenesulfonic acid (PTSA) or Sulfuric acid (catalyst)
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Hydroquinone (polymerization inhibitor)
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Toluene or Cyclohexane (azeotropic solvent)
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5% (w/v) Sodium bicarbonate solution
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Saturated sodium chloride solution (brine)
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Anhydrous magnesium sulfate or sodium sulfate (drying agent)
Equipment:
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Round-bottom flask (appropriate size for the reaction scale)
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Dean-Stark apparatus
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Reflux condenser
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Magnetic stirrer and stir bar
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Heating mantle with temperature control
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Separatory funnel
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Rotary evaporator
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Vacuum distillation apparatus
Procedure:
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Assemble the reaction apparatus consisting of a round-bottom flask, Dean-Stark trap, and reflux condenser. Ensure all glassware is dry.
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To the flask, add n-hexanol, a slight molar excess of acrylic acid, a catalytic amount of p-toluenesulfonic acid (approximately 1-2 mol% relative to the limiting reagent), and a small quantity of hydroquinone to inhibit polymerization.
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Add the azeotropic solvent (e.g., toluene) to the flask.
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With vigorous stirring, heat the reaction mixture to reflux. The water formed during the esterification will be collected in the Dean-Stark trap as an azeotrope with the solvent.
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Monitor the progress of the reaction by observing the volume of water collected. The reaction is considered complete when the theoretical amount of water has been collected.
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Allow the reaction mixture to cool to ambient temperature.
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Transfer the cooled mixture to a separatory funnel.
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Wash the organic layer sequentially with a 5% sodium bicarbonate solution to neutralize the acidic catalyst and any unreacted acrylic acid. Repeat until effervescence ceases.
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Wash the organic layer with deionized water, followed by a wash with brine to facilitate phase separation.
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Dry the organic phase over anhydrous magnesium sulfate or sodium sulfate.
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Filter to remove the drying agent.
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Remove the bulk of the solvent using a rotary evaporator.
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Purify the crude hexyl acrylate by vacuum distillation to obtain the final product.
Purity Assessment by Gas Chromatography with Flame Ionization Detection (GC-FID)
This protocol provides a standardized method for determining the purity of a synthesized hexyl acrylate sample.
Equipment and Materials:
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Gas chromatograph equipped with a flame ionization detector (FID)
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A suitable capillary column for the analysis of polar compounds (e.g., DB-WAX or HP-INNOWAX)
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High-purity helium or nitrogen as the carrier gas
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High-purity hydrogen and air for the FID
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Hexyl acrylate sample for analysis
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A high-purity solvent for sample dilution (e.g., acetone or dichloromethane)
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Volumetric flasks and precision syringes for sample preparation and injection
Procedure:
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Sample Preparation: Accurately prepare a dilute solution of the hexyl acrylate sample in the chosen solvent. A typical concentration is approximately 1% (v/v).
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Instrumental Conditions (Example):
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Injector Temperature: 250 °C
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Detector Temperature: 275 °C
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Oven Temperature Program:
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Initial temperature: 60 °C, hold for 2 minutes
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Temperature ramp: 10 °C/min up to 200 °C
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Final hold: 5 minutes at 200 °C
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Carrier Gas Flow: 1-2 mL/min (constant flow mode)
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Injection Volume: 1 µL
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Split Ratio: 50:1
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Analysis: Inject the prepared sample into the gas chromatograph.
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Data Interpretation: The purity of the hexyl acrylate is determined by the area percent method. The area of the peak corresponding to hexyl acrylate is divided by the total area of all peaks in the chromatogram and expressed as a percentage. The identity of the hexyl acrylate peak should be confirmed by comparing its retention time with that of a pure standard.
Mandatory Visualizations
Logical Workflow for Hexyl Acrylate Synthesis
The following diagram provides a visual representation of the key stages in the synthesis and purification of hexyl acrylate.
Caption: A step-by-step workflow for the synthesis and purification of hexyl acrylate.
Experimental Workflow for Purity Determination
This diagram illustrates the process for assessing the purity of a hexyl acrylate sample using gas chromatography.
Caption: The analytical workflow for determining the purity of hexyl acrylate via GC-FID.
Safety and Handling
Hexyl acrylate is classified as a combustible liquid and can cause irritation to the skin, eyes, and respiratory tract. Furthermore, it is recognized as a potential skin sensitizer. When handling this chemical, it is imperative to use appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles or a face shield, and a laboratory coat. All work should be performed in a well-ventilated area, preferably within a chemical fume hood. For comprehensive safety guidelines, always refer to the material's Safety Data Sheet (SDS).
Conclusion
This technical guide provides a detailed and practical overview of hexyl acrylate, focusing on its chemical and physical properties, and offering robust experimental protocols for its synthesis and purity assessment. The structured presentation of data and methodologies aims to support researchers and scientists in their work with this versatile monomer. A commitment to safety and the use of standardized procedures are paramount for successful and safe experimentation with hexyl acrylate.
